Propane, 1-fluoro-2,2-dimethyl-
Overview
Description
Propane, 1-fluoro-2,2-dimethyl-, also known as 1,1,1,3,3-pentafluoropropane, is a colorless gas that is commonly used as a refrigerant and a blowing agent in the production of foam insulation. It is also used as a solvent in the pharmaceutical industry and as a propellant in aerosol sprays.
Scientific Research Applications
Fluorocarbon Tracers in Hydrology
Fluorocarbons, including compounds similar to "Propane, 1-fluoro-2,2-dimethyl-", have been explored for their potential as hydrological tracers. Their stability and non-reactivity make them suitable for detecting groundwater flow and atmospheric water recharge sources (Thompson, Hayes, & Davis, 1974).
Intermolecular Interaction Studies
Research into the intermolecular interactions of isomeric pairs of fluoro propane, including "Propane, 1-fluoro-2,2-dimethyl-", provides insights into their physical properties like boiling points, critical temperatures, and vaporization heats. Such studies are crucial for understanding the behavior of these compounds in various applications (Yamamoto, Kitao, & Nakanishi, 1994).
Computer Simulation of Molecules
The molecular dynamics of compounds structurally related to "Propane, 1-fluoro-2,2-dimethyl-" have been studied through computer simulations. These studies are significant for understanding the behavior of such molecules under different conditions, such as varying pressures (Evans, 1983).
Spectroscopy of Chemically Linked Dimers
Spectroscopic studies of chemically linked dimers, including those similar to "Propane, 1-fluoro-2,2-dimethyl-", provide valuable information on their optical properties. This research can be useful in developing materials for optical applications (Levinsky & Wiersma, 1984).
Synthesis and Properties for Fuel-cell Applications
The synthesis of polymers containing fluorenyl groups, including those related to "Propane, 1-fluoro-2,2-dimethyl-", demonstrates their potential in fuel-cell applications. Such compounds exhibit promising properties like high proton conductivity (Bae, Miyatake, & Watanabe, 2009).
Synthesis of Novel Heterocyclic Compounds
The development of synthetic routes for compounds structurally related to "Propane, 1-fluoro-2,2-dimethyl-" contributes to the field of heterocyclic chemistry, which is essential for pharmaceuticals and materials science (Matos et al., 2002).
properties
IUPAC Name |
1-fluoro-2,2-dimethylpropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJHAXLHYWLWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436192 | |
Record name | 1-fluoro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,2-dimethylpropane | |
CAS RN |
59006-05-2 | |
Record name | 1-fluoro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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